2,4-Dichlorobenzamidoxime
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
22179-80-2 |
|---|---|
Molecular Formula |
C7H6Cl2N2O |
Molecular Weight |
205.04 g/mol |
IUPAC Name |
2,4-dichloro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H6Cl2N2O/c8-4-1-2-5(6(9)3-4)7(10)11-12/h1-3,12H,(H2,10,11) |
InChI Key |
MANQHFUAAAGDIX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=NO)N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C(=N\O)/N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=NO)N |
solubility |
not available |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 2,4 Dichlorobenzamidoxime
Direct Synthesis Approaches to 2,4-Dichlorobenzamidoxime
The most common and direct route to this compound involves the nucleophilic addition of hydroxylamine (B1172632) to the nitrile group of 2,4-dichlorobenzonitrile (B1293624).
Synthesis via Nitrile Hydroxylamine Reaction Systems
The fundamental reaction for the synthesis of amidoximes from nitriles is the treatment of a nitrile with hydroxylamine. This reaction is a well-established method in organic chemistry. The general transformation involves the attack of the nitrogen atom of hydroxylamine on the electrophilic carbon atom of the nitrile group.
A common procedure involves reacting the nitrile with hydroxylamine hydrochloride in the presence of a base. The base is necessary to liberate the free hydroxylamine from its hydrochloride salt, which then acts as the nucleophile. Various bases can be employed, with common choices including sodium carbonate, sodium hydroxide (B78521), and organic bases like triethylamine (B128534). The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water.
Optimization of Reaction Conditions for this compound Formation
The efficiency of this compound synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, reaction temperature, and reaction time.
For the synthesis of arylamidoximes, an optimized green chemistry approach utilizes water as the solvent and triethylamine as the base. researchgate.net This method is conducted at room temperature over a period of 6 hours, offering advantages such as good yields, easier work-up, and shorter reaction times compared to traditional methods. researchgate.net
The selection of the base is crucial. While inorganic bases like sodium carbonate are effective, organic bases such as triethylamine can offer milder reaction conditions. The stoichiometry of the base is also a critical factor to control to ensure the complete liberation of hydroxylamine without promoting side reactions.
Temperature plays a significant role in the reaction rate. While some syntheses are performed at room temperature, others may require heating to proceed at a reasonable rate. However, excessive heat can lead to the decomposition of hydroxylamine or the formation of byproducts. Therefore, finding the optimal temperature is key to maximizing the yield and purity of this compound.
The reaction time is another parameter that requires careful optimization. The reaction is typically monitored by techniques such as thin-layer chromatography (TLC) to determine the point of completion. Prolonged reaction times can sometimes lead to the formation of undesired byproducts.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Ethanol/Water | Water | Methanol |
| Base | Sodium Carbonate | Triethylamine | Potassium Carbonate |
| Temperature | Reflux | Room Temperature | 60 °C |
| Reaction Time | 4-6 hours | 6 hours | 8 hours |
| Yield | Moderate to High | Good | Moderate to High |
Precursor Synthesis and Intermediate Isolation in this compound Production
One documented method for the synthesis of 2,4-dichlorobenzonitrile starts from 2,4-dichlorobenzaldehyde (B42875). This process involves two main steps: the formation of an aldoxime intermediate and its subsequent dehydration.
In the first step, 2,4-dichlorobenzaldehyde is reacted with hydroxylamine hydrochloride. A typical procedure involves mixing the aldehyde with hydroxylamine hydrochloride in a 1:1.0-1.5 molar ratio and heating the mixture to 70-75 °C for 20-40 minutes. A solution of sodium carbonate is then added to adjust the pH to 8-9, leading to the precipitation of 2,4-dichlorobenzaldoxime. This intermediate is then isolated by filtration, washed with water, and dried.
The isolated 2,4-dichlorobenzaldoxime is then dehydrated to yield 2,4-dichlorobenzonitrile. This is achieved by heating the aldoxime with a dehydrating agent, such as acetic anhydride, at a temperature of 110-120 °C for 2-4 hours. After cooling, the product crystallizes and can be purified by recrystallization from a suitable solvent like ethanol.
The isolation of the 2,4-dichlorobenzaldoxime intermediate is a crucial step to ensure the purity of the final 2,4-dichlorobenzonitrile product. Proper washing and drying of the intermediate help to remove any unreacted starting materials or byproducts from the first step.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is an area of growing interest, aiming to reduce the environmental impact of the production process. Key areas of focus include the use of greener solvents, waste reduction, and the use of more environmentally benign reagents.
A significant advancement in the green synthesis of arylamidoximes is the use of water as a solvent. researchgate.net Traditional methods often employ organic solvents, which can be volatile, flammable, and toxic. Replacing these with water significantly improves the environmental profile of the synthesis.
Furthermore, the choice of base can also be guided by green chemistry principles. While strong inorganic bases can be effective, they can also generate significant amounts of inorganic waste. The use of an organic base like triethylamine, which can potentially be recovered and reused, can be a more sustainable option.
Atom economy is another important principle of green chemistry. The direct synthesis of this compound from 2,4-dichlorobenzonitrile and hydroxylamine is an example of a reaction with high atom economy, as the majority of the atoms from the reactants are incorporated into the final product.
Scalability and Efficiency of this compound Synthetic Routes
The scalability and efficiency of the synthetic route are critical considerations for the industrial production of this compound. The direct synthesis from 2,4-dichlorobenzonitrile and hydroxylamine is generally considered a scalable process.
Factors that influence the scalability include the availability and cost of the starting materials, the ease of handling the reagents and solvents, and the simplicity of the work-up and purification procedures. The synthesis of the precursor, 2,4-dichlorobenzonitrile, from 2,4-dichlorobenzaldehyde has also been developed with industrial production in mind.
Chemical Transformations and Mechanistic Investigations Involving 2,4 Dichlorobenzamidoxime
Cyclization Reactions of 2,4-Dichlorobenzamidoxime
This compound serves as a key precursor in the synthesis of various heterocyclic compounds, most notably 1,2,4-oxadiazole (B8745197) derivatives. These cyclization reactions are fundamental in medicinal chemistry for creating compounds with potential therapeutic applications.
Formation of 1,2,4-Oxadiazole Derivatives from this compound
The synthesis of 1,2,4-oxadiazoles from this compound is a well-established transformation in organic chemistry. rjptonline.orgnih.gov This process generally involves the reaction of the amidoxime (B1450833) with an acylating agent, followed by a cyclodehydration step. Common acylating agents include acyl chlorides, acid anhydrides, and carboxylic acid esters. nih.govresearchgate.net
A prevalent method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves a one-pot reaction of an amidoxime with a carboxylic acid ester in a superbasic medium like sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (NaOH/DMSO). researchgate.netmdpi.comresearchgate.net For instance, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole has been synthesized by condensing 3,4-dichlorobenzamidoxime with methyl 1H-indole-5-carboxylate in a NaOH/DMSO medium. mdpi.comresearchgate.net This approach is favored for its operational simplicity and efficiency at room temperature. researchgate.net
Alternatively, a two-step process can be employed. This involves the initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, which is then isolated. mdpi.comnih.gov This intermediate subsequently undergoes base-catalyzed cyclization to yield the 1,2,4-oxadiazole. mdpi.comnih.gov While this method requires an additional step, it offers high efficiency in the cyclization process. mdpi.comnih.gov
The reaction of this compound with acyl chlorides, often in the presence of a base like pyridine, is another common route to O-acylamidoxime intermediates, which then cyclize to the corresponding 1,2,4-oxadiazole. rjptonline.orgdocbrown.info Similarly, acid anhydrides can be used for the acylation step. researchgate.netorganic-chemistry.org
The following table summarizes various synthetic routes to 1,2,4-oxadiazole derivatives starting from amidoximes.
| Acylating Agent | Reaction Conditions | Key Features |
| Carboxylic Acid Esters | One-pot, NaOH/DMSO, room temperature | Operationally simple, efficient for 3,5-disubstituted-1,2,4-oxadiazoles. researchgate.netmdpi.com |
| Acyl Chlorides | Two-step, often with a base like pyridine | Forms an isolable O-acylamidoxime intermediate before cyclization. rjptonline.orgdocbrown.info |
| Acid Anhydrides | Two-step or one-pot | Versatile method for acylation prior to cyclization. researchgate.netorganic-chemistry.org |
Mechanistic Pathways of Oxadiazole Ring Closure
The formation of the 1,2,4-oxadiazole ring from an amidoxime and an acylating agent proceeds through a well-defined mechanistic pathway. The initial step involves the O-acylation of the amidoxime to form an O-acylamidoxime intermediate. researchgate.net This intermediate is key to the subsequent cyclization.
The cyclization itself is a cyclodehydration reaction. Under basic conditions, the nitrogen of the amidoxime's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl group. This intramolecular nucleophilic attack leads to a tetrahedral intermediate. Subsequent elimination of a water molecule results in the closure of the five-membered 1,2,4-oxadiazole ring.
In some synthetic protocols, particularly those employing superbasic media like NaOH/DMSO, the O-acylation and cyclodehydration steps can occur in a one-pot fashion without the isolation of the O-acylamidoxime intermediate. researchgate.net
Another mechanistic pathway involves oxidative cyclization. mdpi.comnih.gov For instance, the reaction can proceed through an N-iodinated intermediate when certain oxidizing agents are used. mdpi.com
Influence of Reaction Medium and Catalysis on Cyclization Selectivity
The choice of reaction medium and catalyst plays a crucial role in the efficiency and selectivity of the cyclization of this compound to form 1,2,4-oxadiazoles.
Reaction Medium: Aprotic bipolar solvents, particularly dimethyl sulfoxide (DMSO), have been shown to be highly effective for these reactions. mdpi.comnih.gov The use of a superbasic medium, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in DMSO, facilitates the one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid derivatives at room temperature. researchgate.netmdpi.commdpi.com This system is advantageous for its ability to promote the reaction under mild conditions and has been successfully applied to the synthesis of various 1,2,4-oxadiazoles. researchgate.net
Catalysis:
Base Catalysis: Both inorganic and organic bases are commonly used to catalyze the cyclization of the O-acylamidoxime intermediate. mdpi.comnih.gov Tetrabutylammonium fluoride (B91410) (TBAF) is an effective catalyst for the room-temperature cyclization of isolated O-acylamidoximes. mdpi.com Strong inorganic bases like NaOH and KOH are integral to the one-pot syntheses in DMSO. researchgate.netmdpi.com
Lewis Acid Catalysis: In some variations of 1,2,4-oxadiazole synthesis, Lewis acids are employed. For example, a combination of PTSA-ZnCl₂ has been reported as an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org
Oxidative Cyclization Catalysis: Copper-catalyzed cascade reactions have been used for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles under mild conditions from amidines and methylarenes. mdpi.com
The selectivity of the reaction can be influenced by the specific combination of solvent and catalyst. For example, the NaOH/DMSO system has been found to be particularly beneficial for the synthesis of 1,2,4-oxadiazoles that contain nitro groups. mdpi.com
Nucleophilic and Electrophilic Reactivity of this compound
The reactivity of this compound is characterized by the presence of both nucleophilic and electrophilic centers within its structure. The amidoxime functional group, -C(NH₂)=NOH, is the primary site of this dual reactivity.
Nucleophilic Reactivity: The nitrogen atom of the amino group (-NH₂) and the oxygen atom of the hydroxyl group (-OH) in this compound possess lone pairs of electrons, making them nucleophilic. libretexts.orgnih.gov The nitrogen atom is generally the more potent nucleophile and is responsible for key bond-forming reactions.
A prime example of its nucleophilic character is the initial step in the formation of 1,2,4-oxadiazoles, where the amidoxime attacks an electrophilic acylating agent, such as an acyl chloride or an acid anhydride. docbrown.infolibretexts.org In this nucleophilic acyl substitution reaction, the nitrogen atom of the amidoxime adds to the carbonyl carbon of the acylating agent, leading to the formation of an O-acylamidoxime intermediate. libretexts.org
Electrophilic Reactivity: The carbon atom of the amidoxime functional group is electrophilic. bits-pilani.ac.in This electrophilicity is due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This electrophilic character allows the carbon atom to be attacked by nucleophiles.
While reactions highlighting the electrophilic nature of the amidoxime carbon in this compound are less commonly discussed in the context of the provided outline, it is a fundamental aspect of the functional group's chemistry.
The dual reactivity of this compound makes it a versatile building block in the synthesis of more complex molecules.
Rearrangement Reactions of this compound Scaffolds
While specific examples of rearrangement reactions involving the this compound scaffold itself are not extensively detailed in the provided search results, the broader class of amidoximes and related oxime derivatives are known to undergo several important rearrangement reactions. These reactions often involve the migration of a group to an electron-deficient nitrogen or oxygen atom. wiley-vch.debyjus.com
One such relevant rearrangement is the Tiemann rearrangement , where an amidoxime is converted to a urea (B33335) or a carbodiimide (B86325) under the influence of reagents like benzenesulfonyl chloride. wikipedia.org Another related transformation is the Beckmann rearrangement , in which an oxime is converted to an amide in the presence of an acid catalyst. byjus.com Although not directly involving an amidoxime, this reaction highlights the general reactivity pattern of oxime-containing structures.
The potential for such rearrangements should be considered when designing synthetic routes involving this compound, as reaction conditions could inadvertently favor these alternative pathways. For instance, the Boulton-Katritzky rearrangement is a known transformation for 1,2,4-oxadiazole systems, which are products of this compound cyclization. chim.it This rearrangement involves an internal nucleophilic substitution within the heterocyclic ring. chim.it
Studies on Intermediates and Transition States in this compound Transformations
The study of reaction intermediates and transition states is crucial for understanding the mechanisms of chemical transformations involving this compound. These transient species dictate the reaction pathway and the final product distribution.
In the context of 1,2,4-oxadiazole synthesis from this compound, the O-acylamidoxime is a key reaction intermediate. mdpi.comnih.gov In two-step synthetic protocols, this intermediate can be isolated and characterized before its subsequent cyclization. mdpi.comnih.gov Its formation is the result of the nucleophilic attack of the amidoxime on an acylating agent.
The cyclization of the O-acylamidoxime proceeds through a tetrahedral intermediate , which is formed by the intramolecular attack of the amidoxime nitrogen on the acyl carbonyl carbon. This intermediate is typically short-lived and leads to the formation of the 1,2,4-oxadiazole ring upon elimination of water.
Transition states are high-energy points along the reaction coordinate and cannot be isolated. youtube.com However, their structures can be inferred from kinetic studies and computational modeling. For the cyclization of the O-acylamidoxime, the transition state would involve the partial formation of the new nitrogen-carbon bond and the partial breaking of the carbonyl pi bond.
In oxidative cyclization reactions, other intermediates, such as N-iodinated species , have been proposed. mdpi.com The identification and characterization of such intermediates, often through spectroscopic methods, provide valuable insights into the reaction mechanism.
Understanding the relative energies of different potential intermediates and transition states can help explain the observed selectivity in these reactions. springernature.com For example, the preference for cyclization over other potential side reactions can be attributed to a lower activation energy barrier for the cyclization pathway.
Derivatization and Functionalization Strategies of 2,4 Dichlorobenzamidoxime
Alkylation and Acylation Reactions of 2,4-Dichlorobenzamidoxime
Alkylation and acylation are fundamental strategies for modifying the amidoxime (B1450833) group. These reactions typically involve the substitution of the active hydrogen atoms on the amino and hydroxyl groups.
Acylation Reactions: The reaction of this compound with acylating agents, such as acid chlorides or anhydrides, is a well-established route for synthesizing 1,2,4-oxadiazole (B8745197) heterocycles. mdpi.comias.ac.inresearchgate.net The process initiates with the O-acylation of the amidoxime, forming an O-acylamidoxime intermediate. This intermediate subsequently undergoes dehydrative cyclization, often promoted by heat or a base, to yield the stable 3,5-disubstituted-1,2,4-oxadiazole ring system. researchgate.netnih.gov The 3-position of the resulting oxadiazole is defined by the 2,4-dichlorophenyl group, while the 5-position is determined by the acylating agent used. This reaction is highly versatile, allowing for the introduction of diverse substituents. mdpi.com
Alkylation Reactions: Alkylation of this compound with agents like alkyl halides can occur at either the oxygen or nitrogen atoms of the amidoxime group. rsc.org The reaction pathway and resulting product (O-alkylated vs. N-alkylated) are influenced by factors such as the specific alkylating agent, the base employed, and the solvent system. These reactions lead to derivatives with altered solubility, stability, and biological activity profiles.
Table 1: Representative Alkylation and Acylation Reactions
| Reaction Type | Reagent Class | Intermediate/Product Type | Comments |
|---|---|---|---|
| Acylation | Acid Chlorides (R-COCl) | 3-(2,4-Dichlorophenyl)-5-R-1,2,4-oxadiazole | Proceeds via an O-acylamidoxime intermediate followed by cyclization. mdpi.comias.ac.in |
| Acylation | Carboxylic Anhydrides | 3-(2,4-Dichlorophenyl)-5-R-1,2,4-oxadiazole | Similar to acid chlorides, provides a route to 1,2,4-oxadiazoles. nih.gov |
| Alkylation | Alkyl Halides (R-X) | O-alkyl or N-alkyl amidoxime derivatives | Product distribution depends on reaction conditions. rsc.org |
Functionalization for Enhanced Analytical Detection and Separation
Due to its polarity, this compound is not directly suitable for certain analytical techniques like gas chromatography (GC). Derivatization is employed to modify its chemical properties to improve volatility, thermal stability, and detector response. youtube.comactascientific.com
For GC analysis, silylation is a common derivatization method. phenomenex.comnih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens on the amino and hydroxyl groups with non-polar trimethylsilyl (B98337) (TMS) groups. phenomenex.comunina.it This conversion into a less polar, more volatile TMS derivative makes the compound amenable to GC separation and subsequent mass spectrometry (MS) analysis.
For High-Performance Liquid Chromatography (HPLC), derivatization can enhance detection sensitivity, particularly for UV-Visible or fluorescence detectors. libretexts.orgsigmaaldrich.com Since the amidoxime group itself does not possess a strong chromophore or fluorophore, pre- or post-column derivatization with a labeling agent can be performed. Reagents that react with the primary amine of the amidoxime group to introduce a highly conjugated or fluorescent moiety are particularly useful. sigmaaldrich.com This strategy significantly lowers the limits of detection and quantification.
Table 2: Derivatization for Analytical Applications
| Analytical Technique | Derivatization Method | Reagent Example | Purpose |
|---|---|---|---|
| Gas Chromatography (GC) | Silylation | BSTFA, MSTFA | Increases volatility and thermal stability by replacing active hydrogens with TMS groups. phenomenex.comnih.gov |
| HPLC (UV/Fluorescence) | Amine Tagging | DMQC-OSu | Introduces a fluorescent tag for enhanced detection sensitivity. sigmaaldrich.com |
| HPLC (UV-Vis) | Chromophore Tagging | Picolinoyl Chloride | Attaches a UV-active group to improve absorbance and detectability. nih.gov |
Covalent Modification of Material Surfaces with this compound (e.g., Graphene Oxide)
The functional groups of this compound allow for its covalent attachment to various material surfaces, thereby imparting new chemical properties to the material. Graphene oxide (GO) is a prominent example of a material that can be functionalized in this manner due to the presence of oxygen-containing groups, primarily carboxylic acids and epoxides, on its surface. tandfonline.comresearchgate.net
The primary amino group of this compound can react with the carboxylic acid groups on the GO surface to form a stable amide bond. upv.es This amidation reaction is typically facilitated by coupling agents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS). This covalent immobilization strategy anchors the this compound molecule to the GO nanosheets, creating a hybrid material that combines the properties of both components. researchgate.net Such functionalized materials are explored for applications like metal ion adsorption, sensing, and catalysis, leveraging the chelating ability of the amidoxime group. digitellinc.com
Table 3: Strategies for Covalent Surface Modification
| Material Substrate | Reactive Surface Group | Reactive Group on Molecule | Coupling Chemistry | Resulting Linkage |
|---|---|---|---|---|
| Graphene Oxide (GO) | Carboxylic Acid (-COOH) | Amino Group (-NH₂) | Carbodiimide (B86325) (EDC/NHS) | Amide Bond |
| Polymer Surfaces | Activated Esters | Amino Group (-NH₂) | Nucleophilic Acyl Substitution | Amide Bond |
| Silica | Silanols (-Si-OH) | Amino Group (-NH₂) | Silanization with linker (e.g., APTES) then amidation | Amide Bond via linker |
Development of Novel Derivatizing Agents for Amidoxime Systems
The distinct reactivity of the amidoxime functional group makes it a target for the development of novel derivatizing agents. These agents are designed to react selectively with the amidoxime moiety to form stable products with specific, detectable properties.
One significant area of development involves reagents that induce cyclization reactions. For instance, 1,1'-Carbonyldiimidazole (CDI) has been used to react with N-substituted amidoximes in a carbonylative cyclization to produce 1,2,4-oxadiazol-5-ones. nih.govrsc.org This type of reaction demonstrates how a bifunctional reagent can be used to convert the amidoxime group into a heterocyclic system, a strategy that can be adapted for detection or modification purposes.
Furthermore, the fundamental reaction of amidoximes with carboxylic acid derivatives to form 1,2,4-oxadiazoles can be considered a derivatization process itself. researchgate.netnih.gov Developing novel and efficient coupling agents and catalysts for this transformation remains an active area of research. Mild and efficient catalysts, such as tetrabutylammonium fluoride (B91410) (TBAF), have been shown to facilitate the cyclization of O-acylamidoxime intermediates at room temperature, representing an advancement in derivatizing amidoxime systems. researchgate.net These developments enable the creation of diverse molecular libraries based on the amidoxime scaffold.
Table 4: Reagents for Derivatization of Amidoxime Systems
| Reagent Class | Reaction with Amidoxime | Resulting Structure | Potential Application |
|---|---|---|---|
| Acid Chlorides / Anhydrides | Acylation and Cyclization | 1,2,4-Oxadiazole | Synthesis of heterocyclic derivatives. mdpi.comresearchgate.net |
| Carbodiimides | Reaction with Carbodiimide | 5-Amino-1,2,4-oxadiazole | Formation of amino-substituted heterocycles. researchgate.net |
| 1,1'-Carbonyldiimidazole (CDI) | Carbonylative Cyclization | 1,2,4-Oxadiazol-5-one | Derivatization for creating carbonyl-containing heterocycles. nih.gov |
| Isocyanates | Addition Reaction | Carbamoyl O-acylamidoxime | Formation of urea-like derivatives. |
Computational Chemistry and Theoretical Studies of 2,4 Dichlorobenzamidoxime
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure and energy.
Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule. The process involves finding the lowest energy conformation, known as the optimized geometry, by calculating the forces on each atom and adjusting their positions until a true energy minimum is reached. nih.gov Functionals like B3LYP (Becke, three-parameter, Lee–Yang–Parr) combined with basis sets such as 6-311++G(d,p) are commonly employed for this purpose. nih.govnih.gov This process yields crucial information on bond lengths, bond angles, and dihedral angles. nih.gov
Table 1: Representative Geometric Parameters from DFT Calculations for a Dichlorinated Phenyl Analog Note: This data is illustrative for a related dichlorinated aromatic structure, not 2,4-Dichlorobenzamidoxime itself.
| Parameter | Typical Calculated Value (Å or °) | Method/Basis Set |
|---|---|---|
| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å | B3LYP/6-311G(d,p) |
| C-Cl Bond Length | ~1.74 - 1.75 Å | B3LYP/6-311G(d,p) |
| C-H (aromatic) Bond Length | ~1.08 Å | B3LYP/6-311G(d,p) |
| C-C-C (aromatic) Bond Angle | ~118 - 121° | B3LYP/6-311G(d,p) |
Frontier Molecular Orbital (FMO) theory is crucial for describing the electronic and optical properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. growingscience.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comyoutube.com
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive and polarizable. scispace.com These energy values can be used to calculate various chemical reactivity parameters, such as chemical hardness (η), softness (S), electronegativity (EN), and the electrophilicity index (ω). nih.gov
For benzothiazole (B30560) derivatives, which are structurally related, HOMO-LUMO gap values calculated via DFT were found to be in the range of 4.46–4.73 eV. mdpi.com A lower energy gap often correlates with higher biological activity due to increased reactivity. scispace.com
Table 2: Calculated Frontier Molecular Orbital Properties for a Benzothiazole Analog Note: This data is illustrative for a related heterocyclic structure to demonstrate the typical values derived from FMO analysis.
| Parameter | Calculated Value (eV) |
|---|---|
| EHOMO | -9.06 |
| ELUMO | -5.59 |
| HOMO-LUMO Gap (ΔE) | 3.47 |
| Chemical Hardness (η) | 1.74 |
| Chemical Softness (S) | 0.57 |
| Electronegativity (EN) | 7.33 |
Computational chemistry, especially DFT, can be used to model chemical reaction mechanisms, providing insights into the thermodynamics and kinetics of reaction pathways. nih.gov This involves locating the transition state (TS) structures connecting reactants and products on the potential energy surface and calculating the associated activation energies (energy barriers). mdpi.com A lower activation energy indicates a more favorable reaction pathway.
Studies on related compounds, such as the phosgenation of 2,4-toluenediamine, have successfully used DFT to explore multiple reaction pathways and identify the most energetically favorable mechanisms. mdpi.com For nucleophilic aromatic substitution on perfluorinated heterocycles, calculations have shown that reaction site selectivity is often determined by the kinetic favorability (i.e., the lowest activation energy of the transition state) rather than the thermodynamic stability of the final product. mdpi.com Similarly, theoretical studies on the dechlorination of octachlorodibenzo-p-dioxin (B131699) have shown the reactions to have small activation energies. nih.gov These approaches could theoretically be applied to predict the reactivity of the this compound, such as its susceptibility to nucleophilic attack at the chlorinated positions or reactions involving the amidoxime (B1450833) group.
Molecular Dynamics Simulations and Conformational Analysis
While quantum mechanics provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. nih.govnih.gov
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. nih.govnih.gov For a molecule like this compound, key conformational flexibility would arise from rotation around the C-C bond connecting the phenyl ring to the amidoxime group and the C-N and N-O bonds within the amidoxime moiety itself. The relative orientation of the amidoxime group with respect to the dichlorinated ring can significantly impact its steric and electronic properties. Studies on other substituted diaryl compounds have shown how the introduction of substituents can drastically alter the preferred conformation and the population distribution of different conformers. mdpi.com MD simulations can be used to explore this conformational landscape, identify the most stable conformers, and calculate the energy barriers between them, providing a comprehensive understanding of the molecule's structural dynamics. nih.gov
In Silico Modeling for Structure-Activity Relationship (SAR) Prediction in this compound Derivatives
In silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful approach in medicinal chemistry to predict the biological activity of compounds based on their molecular structures. mdpi.commdpi.com QSAR models establish a mathematical correlation between the chemical properties (descriptors) of a series of molecules and their experimentally determined activities. mdpi.com These descriptors can be electronic, steric, hydrophobic, or topological in nature.
For derivatives of amidoximes and related compounds like benzamides, QSAR studies are crucial for designing new molecules with enhanced potency. mdpi.comnih.gov Studies on oxime derivatives have shown that specific molecular fragments can be identified as structural alerts that either increase or decrease biological activity. nih.gov For benzamide (B126) derivatives, key descriptors influencing activity can include polar surface area, dipole moment, and molecular weight. mdpi.com By developing robust QSAR models, it is possible to screen virtual libraries of this compound derivatives and prioritize the synthesis of candidates with the highest predicted activity, thereby accelerating the drug discovery process. mdpi.combohrium.com
Table 3: Common Molecular Descriptors Used in QSAR Studies for Amidoxime/Benzamide Analogs
| Descriptor Type | Example Descriptors | Property Represented |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole Moment | Reactivity, Polarity |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, Membrane Permeability |
| Topological | Molecular Connectivity Indices | Size, Shape, Branching |
| Steric/Geometrical | Molecular Weight, Molar Refractivity | Size, Bulk |
Statistical Thermodynamic Functions and Temperature Correlations for this compound Analogs
Computational methods can be used to calculate the statistical thermodynamic properties of molecules, providing insights into their stability and behavior under different temperature conditions. nih.gov Using the vibrational frequencies obtained from DFT calculations, it is possible to compute thermodynamic functions such as enthalpy (H), entropy (S), and Gibbs free energy (G). researchgate.net
For substituted benzamide and benzamidine (B55565) analogs, thermodynamic analysis has been crucial for understanding their stability and binding interactions with biological targets. nih.govnih.gov Isothermal titration calorimetry experiments on p-substituted benzamidines binding to trypsin, for example, have provided a complete characterization of the temperature dependence of binding thermodynamics. nih.govresearchgate.net Such studies show that for these types of molecules, binding can be characterized by enthalpy-entropy compensation, where the thermodynamic driving force shifts from entropic to enthalpic as temperature increases. nih.govresearchgate.net By calculating these thermodynamic parameters for a series of this compound analogs, it would be possible to predict their relative stabilities and how changes in temperature might affect their conformational equilibria and binding affinities. nih.gov
Advanced Analytical Characterization Techniques for 2,4 Dichlorobenzamidoxime and Its Derivatives
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular architecture of 2,4-Dichlorobenzamidoxime. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It identifies the chemical environments of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).
¹H-NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H-NMR spectrum is predicted to show distinct signals for the aromatic protons and the protons of the amidoxime (B1450833) functional group (-NH₂ and -OH). The aromatic region would display three signals corresponding to the protons on the dichlorinated benzene (B151609) ring. The proton at position 6 would appear as a doublet, the proton at position 5 as a doublet of doublets, and the proton at position 3 as a doublet, all with coupling constants characteristic of ortho and meta relationships. The amine (-NH₂) and hydroxyl (-OH) protons are expected to appear as broad singlets due to chemical exchange and quadrupole effects, and their chemical shifts can vary depending on the solvent and concentration.
¹³C-NMR Spectroscopy provides information about the carbon skeleton of the molecule. A proton-decoupled ¹³C-NMR spectrum of this compound would exhibit seven unique signals. Six of these signals correspond to the carbon atoms of the dichlorophenyl ring, and one signal represents the carbon of the C=NOH group. The chemical shifts are influenced by the electronegativity of the attached atoms (Cl, N, O), with the carbon atom of the amidoxime group typically appearing in the range of 145-155 ppm. nih.govdergipark.org.tr
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established substituent effects and data from structurally similar compounds.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity / Notes |
| ¹H | Aromatic H-3 | 7.50 - 7.60 | d (Doublet) |
| ¹H | Aromatic H-5 | 7.30 - 7.40 | dd (Doublet of Doublets) |
| ¹H | Aromatic H-6 | 7.40 - 7.50 | d (Doublet) |
| ¹H | -NH₂ | 5.00 - 6.00 | br s (Broad Singlet) |
| ¹H | -OH | 9.00 - 10.00 | br s (Broad Singlet) |
| ¹³C | C=NOH | 145 - 155 | Quaternary Carbon |
| ¹³C | C-1 (Aromatic) | 130 - 135 | Quaternary Carbon |
| ¹³C | C-2 (Aromatic) | 132 - 137 | Quaternary Carbon (C-Cl) |
| ¹³C | C-3 (Aromatic) | 129 - 132 | CH |
| ¹³C | C-4 (Aromatic) | 130 - 135 | Quaternary Carbon (C-Cl) |
| ¹³C | C-5 (Aromatic) | 127 - 130 | CH |
| ¹³C | C-6 (Aromatic) | 128 - 131 | CH |
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. uab.edu High-Resolution Mass Spectrometry (HRMS) measures m/z with very high accuracy, allowing for the determination of the elemental composition of the molecule and its fragments.
For this compound (C₇H₆Cl₂N₂O), the molecular ion peak ([M]⁺) would be readily identifiable. A key feature would be the characteristic isotopic pattern caused by the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in three peaks for the molecular ion cluster at [M]⁺, [M+2]⁺, and [M+4]⁺ with an approximate intensity ratio of 9:6:1.
Electron ionization (EI) would induce fragmentation, providing valuable structural information. libretexts.org Common fragmentation pathways for benzamidoxime (B57231) derivatives include the loss of neutral molecules such as hydroxylamine (B1172632) (NH₂OH), water (H₂O), or the hydroxyl radical (•OH). miamioh.edu Cleavage of the dichlorophenyl ring can also occur. HRMS analysis would allow for the confirmation of the elemental composition of these fragments, reinforcing the structural assignment.
Table 2: Predicted Mass Spectrometry Data for this compound Predicted m/z values for the molecular ion and potential key fragments.
| Ion / Fragment | Formula | Predicted m/z | Notes |
| [M]⁺ | [C₇H₆³⁵Cl₂N₂O]⁺ | 204 | Molecular ion (most abundant isotopes) |
| [M+2]⁺ | [C₇H₆³⁵Cl³⁷ClN₂O]⁺ | 206 | Isotope peak due to one ³⁷Cl |
| [M+4]⁺ | [C₇H₆³⁷Cl₂N₂O]⁺ | 208 | Isotope peak due to two ³⁷Cl |
| [M-OH]⁺ | [C₇H₅Cl₂N₂]⁺ | 187 | Loss of hydroxyl radical |
| [M-NH₂OH]⁺ | [C₇H₃Cl₂N]⁺ | 171 | Loss of hydroxylamine |
| [C₇H₄Cl₂N]⁺ | [C₇H₄Cl₂N]⁺ | 172 | 2,4-Dichlorobenzonitrile (B1293624) cation radical |
| [C₆H₃Cl₂]⁺ | [C₆H₃Cl₂]⁺ | 145 | Dichlorophenyl cation |
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound, as each group exhibits characteristic absorption or scattering frequencies.
The FT-IR and FT-Raman spectra of this compound are expected to show characteristic bands corresponding to the O-H and N-H stretching vibrations of the amidoxime group, typically in the high-frequency region (3000-3500 cm⁻¹). The C=N double bond of the oxime will have a characteristic stretching vibration around 1620-1680 cm⁻¹. Other significant bands include aromatic C-H stretching just above 3000 cm⁻¹, aromatic C=C stretching in the 1400-1600 cm⁻¹ region, N-O stretching around 930-960 cm⁻¹, and strong C-Cl stretching vibrations at lower wavenumbers. Analysis of related compounds such as 2,4-dichlorobenzonitrile provides a reference for the assignment of vibrations involving the dichlorophenyl moiety. nih.gov
Table 3: Predicted Vibrational Frequencies for this compound Characteristic frequencies for key functional groups.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Technique |
| O-H Stretching | -OH | 3200 - 3400 (Broad) | FT-IR |
| N-H Stretching | -NH₂ | 3300 - 3500 (Two bands) | FT-IR |
| Aromatic C-H Stretching | Ar-H | 3050 - 3150 | FT-IR, FT-Raman |
| C=N Stretching | Oxime | 1620 - 1680 | FT-IR, FT-Raman |
| Aromatic C=C Stretching | Benzene Ring | 1400 - 1600 | FT-IR, FT-Raman |
| N-O Stretching | Oxime | 930 - 960 | FT-IR |
| C-Cl Stretching | Ar-Cl | 700 - 850 | FT-IR, FT-Raman |
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and double bonds. nih.govacs.org
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the 2,4-dichlorophenyl ring. The primary absorptions will be due to π → π* transitions of the aromatic system. Substituted benzenes typically show two main absorption bands. The presence of the chlorine and amidoxime substituents will cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene. Additionally, the C=N and N-O bonds in the amidoxime group contain non-bonding electrons (n electrons), which may give rise to weak n → π* transitions at longer wavelengths. nih.gov
Table 4: Predicted UV-Visible Absorption Data for this compound Expected electronic transitions and their corresponding absorption maxima (λₘₐₓ).
| Electronic Transition | Chromophore | Predicted λₘₐₓ (nm) |
| π → π | Dichlorophenyl Ring | 210 - 230 |
| π → π | Dichlorophenyl Ring | 260 - 290 |
| n → π* | C=NOH | > 300 (Weak) |
Chromatographic Separation and Detection Techniques
Chromatographic methods are essential for separating components of a mixture and are often coupled with spectroscopic detectors for identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds.
This compound itself is a polar compound with limited volatility due to the presence of -OH and -NH₂ groups, which can engage in hydrogen bonding. Direct analysis by GC-MS is therefore challenging. To overcome this, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form. researchgate.netnih.gov
A common and effective method is silylation, where active hydrogens in the -OH and -NH₂ groups are replaced by a trimethylsilyl (B98337) (TMS) group. unina.ityoutube.comresearchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to produce the di-TMS or tri-TMS derivative of this compound. These derivatives are significantly more volatile and can be readily analyzed by GC-MS. The resulting chromatogram would show a distinct peak for the derivatized compound at a specific retention time, and the mass spectrometer would provide a mass spectrum of the derivative, confirming its identity through its molecular ion and characteristic fragmentation pattern.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the analysis of this compound in complex mixtures, such as environmental samples or reaction media. longdom.org This hyphenated technique combines the potent separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. chemijournal.comnih.gov
The process begins with the introduction of the sample into the LC system, where this compound and other components are separated based on their physicochemical properties as they interact with the stationary and mobile phases. A reversed-phase C18 column is typically effective for separating moderately polar aromatic compounds.
Following separation, the analyte is introduced into the mass spectrometer's ion source, where it is ionized, commonly using electrospray ionization (ESI). The resulting ions are then guided into the first mass analyzer (a quadrupole), which selects the specific precursor ion corresponding to this compound. This isolated ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix. nih.gov
Key Advantages of LC-MS/MS:
High Sensitivity: Capable of detecting trace levels of the compound.
High Selectivity: The MRM process ensures that the signal is specific to the target analyte, reducing the likelihood of false positives.
Quantitative Accuracy: Allows for precise quantification of the analyte in a complex sample. iaea.org
Structural Information: The fragmentation pattern can help confirm the identity of the compound.
Below is an interactive table showing typical starting parameters for an LC-MS/MS analysis of a compound like this compound.
| Parameter | Setting | Purpose |
| LC System | ||
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm) | Separation of moderately polar aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase, acid improves ionization. |
| Mobile Phase B | Acetonitrile (B52724) or Methanol with 0.1% Formic Acid | Organic component for elution. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard flow for analytical LC. |
| Injection Volume | 5 - 10 µL | Sample amount introduced for analysis. |
| MS/MS System | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Generation of gas-phase ions from the LC eluent. |
| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ for this compound | Selection of the molecular ion of the target compound. |
| Collision Gas | Argon or Nitrogen | Used to induce fragmentation in the collision cell. |
| Product Ions (Q3) | Specific fragments derived from the precursor ion | Monitored for quantification and confirmation. |
High Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and performing accurate quantitative analysis, particularly for bulk material or formulated products. ajol.infounesp.br When coupled with an ultraviolet (UV) detector, HPLC provides a robust and reliable method for quality control.
The separation mechanism is similar to that in LC-MS/MS, utilizing a stationary phase (typically a C18 column) and a mobile phase to resolve this compound from impurities and related substances. helixchrom.com The choice of mobile phase composition (e.g., a mixture of acetonitrile and water) is optimized to achieve baseline separation of all relevant peaks. ajol.info
Detection is commonly performed using a UV-Vis or Diode Array Detector (DAD). Aromatic compounds like this compound exhibit strong absorbance in the UV region, allowing for sensitive detection. A DAD provides the additional benefit of acquiring the full UV spectrum for each peak, which aids in peak identification and purity assessment. Quantitative analysis is achieved by comparing the peak area of the analyte to that of a certified reference standard. unesp.br
Research Findings for Structurally Similar Compounds: For related compounds like (2,4-dichlorophenoxy)acetic acid, HPLC methods have been developed using C18 columns with mobile phases consisting of acetonitrile and acidified water. ajol.infounesp.br Detection is typically set at wavelengths around 230 nm and 280 nm, where the aromatic structure shows significant absorbance. ajol.info Such methods demonstrate good linearity, with limits of detection (LOD) and quantification (LOQ) in the sub-µg/mL range. ajol.info
The table below illustrates a typical set of conditions for an HPLC purity assay.
| Parameter | Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) | Standard for purity analysis of organic molecules. |
| Mobile Phase | Isocratic or Gradient mix of Acetonitrile and Water | Optimized for resolution between the main peak and impurities. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Detector | Diode Array Detector (DAD) | Provides spectral data for peak identification and purity. |
| Wavelength | ~230 nm or 280 nm (based on UV scan) | Wavelength of maximum absorbance for the chromophore. |
| Column Temperature | 25 - 30 °C | Ensures reproducible retention times. |
| Standard | Certified Reference Material of this compound | For accurate quantification and system suitability testing. |
Advanced Hyphenated Analytical Platforms (e.g., LC-MS-NMR, CE-MS)
For the unambiguous structural elucidation of this compound, its derivatives, or unknown impurities, advanced hyphenated techniques provide an unparalleled depth of information. ajrconline.orgresearchgate.net These platforms combine multiple analytical technologies online to maximize the data obtained from a single analysis. longdom.org
Liquid Chromatography-Mass Spectrometry-Nuclear Magnetic Resonance (LC-MS-NMR): This powerful combination links the separation power of LC with the definitive structural identification capabilities of both MS and NMR. chemijournal.comresearchgate.net After separation by LC, the eluent is split. A small portion is directed to the MS for accurate mass determination and elemental composition analysis, while the majority flows into the NMR spectrometer. The NMR provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule, allowing for the complete determination of its structure. This is particularly valuable for identifying unknown synthesis byproducts or degradation products of this compound.
Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS combines the high-efficiency separation of capillary electrophoresis with the sensitive detection of mass spectrometry. longdom.org Separation in CE is based on the charge-to-size ratio of analytes, offering a different separation mechanism compared to LC. This makes it an excellent complementary technique for analyzing ionic or highly polar derivatives of this compound that may be challenging to retain and resolve using conventional reversed-phase HPLC.
Electrochemical Analytical Methods for this compound Systems
Electrochemical methods offer a sensitive and often cost-effective alternative for the detection and quantification of electroactive compounds like this compound. These techniques measure the change in electrical current or potential resulting from redox reactions of the analyte at an electrode surface.
While direct electrochemical analysis of some halogenated aromatics can be challenging due to slow electron transfer, modification of the electrode surface or derivatization of the analyte can significantly enhance performance. mdpi.com For instance, studies on related dichlorophenol compounds have utilized modified electrodes, such as those incorporating carbon nanomaterials, to improve sensitivity and lower the detection limits. rsc.org
Techniques like cyclic voltammetry (CV) can be used to investigate the redox behavior of this compound, providing information on its oxidation and reduction potentials. For quantitative purposes, more sensitive techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) are employed. These methods can achieve low detection limits, making them suitable for trace analysis in various samples. mdpi.comrsc.org The development of a sensor for this compound would involve optimizing parameters such as the electrode material, supporting electrolyte pH, and the potential waveform.
Potential Advantages of Electrochemical Methods:
High Sensitivity: Capable of reaching low detection limits. rsc.org
Portability: Instrumentation can be miniaturized for field applications.
Rapid Analysis: Measurements are often faster than chromatographic methods.
Cost-Effectiveness: Generally lower equipment and operational costs.
Enzyme Inhibition Studies and Mechanistic Insights of 2,4 Dichlorobenzamidoxime Derivatives
Investigation of Enzyme Target Specificity for 2,4-Dichlorobenzamidoxime Derivatives (e.g., Monoamine Oxidases)
Research into the enzyme target specificity of dichlorobenzamidoxime derivatives has identified monoamine oxidases (MAOs) as a primary target. MAOs are crucial enzymes in the metabolism of monoamine neurotransmitters and are well-established targets for the treatment of neurodegenerative disorders like Parkinson's disease.
A notable derivative, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, synthesized from 3,4-dichlorobenzamidoxime, has demonstrated remarkable specificity for the MAO-B isoform. mdpi.comresearchgate.net In vitro studies using recombinant human MAO-A and MAO-B revealed that this compound is a potent inhibitor of MAO-B, while showing significantly weaker inhibition of the MAO-A isoform. mdpi.comresearchgate.net This high degree of isoform specificity is a critical attribute for potential therapeutic agents, as selective MAO-B inhibition can enhance dopamine levels in the brain with a lower risk of the side effects associated with non-selective MAO inhibition. mdpi.com
The investigation into such derivatives highlights a promising avenue for the development of selective enzyme inhibitors derived from the dichlorobenzamidoxime scaffold.
Elucidation of Enzyme Inhibition Mechanisms: Competitive, Non-Competitive, Uncompetitive, and Mixed-Type
Understanding the mechanism by which a compound inhibits an enzyme is fundamental to its development as a drug. Enzyme inhibition can occur through several mechanisms, broadly classified as competitive, non-competitive, uncompetitive, and mixed-type inhibition.
While specific kinetic studies detailing the exact mechanism for 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole are not extensively detailed in the available literature, studies on similar heterocyclic compounds, such as 1,2,4-oxadiazin-5(6H)-one derivatives, have shed light on likely mechanisms. For these related compounds, kinetic analyses using Lineweaver-Burk plots have indicated a competitive mode of inhibition for MAO-B. nih.gov Competitive inhibition occurs when the inhibitor molecule binds to the active site of the enzyme, thereby preventing the substrate from binding. This type of inhibition is often reversible and can be overcome by increasing the substrate concentration.
Given the structural similarities, it is plausible that 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole also acts as a competitive inhibitor of MAO-B. However, definitive studies are required to confirm this hypothesis and to rule out other potential mechanisms such as non-competitive, uncompetitive, or mixed-type inhibition.
Kinetic Characterization of Enzyme-Inhibitor Interactions (e.g., IC₅₀, K_i, K_inact, partition ratio)
The potency and nature of enzyme-inhibitor interactions are quantified by several kinetic parameters. The half-maximal inhibitory concentration (IC₅₀) is a common measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
For the derivative 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, the IC₅₀ value for the inhibition of human MAO-B was determined to be 0.036 µM. mdpi.comresearchgate.net In contrast, its IC₅₀ value for MAO-A was found to be 150 µM, underscoring its high selectivity for the B isoform. mdpi.comresearchgate.net
The inhibition constant (K_i) is another crucial parameter that provides a more absolute measure of the binding affinity of an inhibitor to an enzyme. For some 1,2,4-oxadiazin-5(6H)-one derivatives, which are structurally related, K_i values for MAO-B inhibition have been estimated to be in the micromolar range, with one compound showing a K_i of 0.35 µM. nih.gov While the K_i for 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole has not been explicitly reported, its low nanomolar IC₅₀ value suggests a strong binding affinity to MAO-B.
Other kinetic parameters, such as the inactivation rate constant (K_inact) and the partition ratio, are typically determined for irreversible inhibitors. As the inhibition by oxadiazole derivatives is often reversible, these parameters are less commonly reported in this context. nih.gov
Interactive Data Table of MAO Inhibition by Dichlorobenzamidoxime Derivative and Related Compounds
| Compound | Target Enzyme | IC₅₀ (µM) | K_i (µM) | Inhibition Type |
| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-B | 0.036 | Not Reported | Not Reported |
| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-A | 150 | Not Reported | Not Reported |
| 1,2,4-oxadiazin-5(6H)-one derivative (5f) | MAO-B | 0.900 | 0.35 | Competitive |
| 1,2,4-oxadiazin-5(6H)-one derivative (7c) | MAO-B | 0.371 | Not Reported | Not Reported |
Structure-Activity Relationships (SAR) in Enzyme Inhibition by this compound Analogs
Structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for optimizing the potency and selectivity of lead compounds. For derivatives of 1,2,4-oxadiazole (B8745197), several structural features have been identified as being important for their MAO inhibitory activity.
The nature and position of substituents on the phenyl ring attached to the oxadiazole core play a significant role. In the case of 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, the presence of the two chlorine atoms on the phenyl ring is likely a key contributor to its high potency and selectivity for MAO-B. The electronic and steric properties of these substituents can influence the binding affinity of the molecule to the active site of the enzyme.
Furthermore, the indole moiety at the 5-position of the oxadiazole ring is another critical determinant of activity. The indole group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with amino acid residues in the enzyme's active site.
Studies on other 1,2,4-oxadiazole derivatives have shown that modifications to the substituents at both the 3- and 5-positions of the oxadiazole ring can dramatically alter both the potency and the selectivity of MAO inhibition. nih.gov For instance, the introduction of a benzyl moiety at position 3 of the oxadiazole ring in some series has been shown to enhance acetylcholinesterase inhibitory activity, another enzyme relevant to neurodegenerative diseases. nih.gov A systematic exploration of different substituents on both the dichlorophenyl and the indole rings of the lead compound would be necessary to establish a comprehensive SAR for this class of MAO-B inhibitors.
Role of Molecular Docking and Binding Orientation Studies in Enzyme Inhibition
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is an invaluable tool for understanding the binding modes of inhibitors within the active site of their target enzymes and for guiding the design of new, more potent inhibitors.
For classes of compounds similar to dichlorobenzamidoxime derivatives, such as 3-acetyl-2-dichlorophenyl-5-aryl-2,3-dihydro-1,3,4-oxadiazoles, molecular docking and molecular dynamics simulations have been employed to elucidate their binding modes within the MAO-B active site. nih.gov These studies have revealed the importance of stereochemistry in target recognition and inhibition, with specific enantiomers showing preferential binding. nih.gov
A hypothetical docking study of 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole within the active site of human MAO-B would likely show the dichlorophenyl group occupying a hydrophobic pocket, while the indole and oxadiazole moieties form key interactions with specific residues. The active site of MAO-B is known to have a bipartite hydrophobic cavity, and the orientation of the inhibitor within this cavity is crucial for its inhibitory activity. The nitrogen atoms of the oxadiazole ring and the NH group of the indole could act as hydrogen bond donors or acceptors, further stabilizing the enzyme-inhibitor complex. Such computational studies are essential for rationalizing the observed SAR and for the future optimization of this promising class of MAO-B inhibitors.
Coordination Chemistry Research Involving Amidoxime Ligands
Amidoximes as Ligands in Metal Complex Formation
Amidoximes are derivatives of primary amides and possess a unique functional group that is important in pharmaceutical, organic, and coordination chemistry. mdpi.com This group contains three potential donor atoms: the oxime nitrogen, the oxime oxygen, and the amino nitrogen. The presence of the amino (-NH₂) group creates a significant mesomeric effect, which differentiates the chemistry of amidoximes from that of simple oximes. mdpi.comresearchgate.net The oxime nitrogen is basic, while the hydroxyl (-OH) group is acidic. mdpi.com
The versatility of amidoximes as ligands stems from their ability to exist in various tautomeric forms and to be deprotonated, allowing for multiple coordination modes. mdpi.comresearchgate.net They exhibit a strong affinity for metal ions, acting as robust chelating agents for numerous trace elements and heavy metal ions. acs.orgresearchgate.net The deprotonated form, the amidoximate anion, typically acts as a bidentate ligand, coordinating with a metal ion through both a nitrogen and an oxygen atom to form a stable five-membered ring. acs.org This chelation is a key factor in their widespread application, including the extraction of metal ions from aqueous solutions. researchgate.net The coordination chemistry of these ligands is extensive, with numerous studies exploring their preparation, coordination patterns, and metal-involved reactions. researchgate.netscispace.comscilit.com
Synthesis and Characterization of Metal Complexes with 2,4-Dichlorobenzamidoxime
While specific literature on the synthesis of metal complexes with this compound is not widespread, general methodologies for preparing complexes with substituted benzamidoximes and related ligands are well-established. nih.govnih.govopenalex.org The synthesis typically involves the reaction of the amidoxime (B1450833) ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in a 1:1 or 2:1 molar ratio in an appropriate solvent, such as ethanol (B145695) or methanol. researchgate.netuomustansiriyah.edu.iq The reaction mixture is often heated under reflux for several hours to ensure the completion of the complexation reaction. researchgate.net The resulting solid metal complex can then be isolated by filtration, washed with the solvent, and dried.
The characterization of these newly synthesized complexes is crucial to confirm their formation and elucidate their structure. A suite of analytical and spectroscopic techniques is employed for this purpose. walshmedicalmedia.comresearchgate.net Elemental analysis (C, H, N) provides the empirical formula, while molar conductivity measurements can determine whether the complexes are electrolytic or non-electrolytic in nature. biomedgrid.comunibas.it Spectroscopic methods like Fourier-Transform Infrared (FT-IR) and UV-Visible spectroscopy are used to identify the coordination sites and study the electronic transitions within the complex. researchgate.netmdpi.com
Below is a representative table of characterization data for a hypothetical transition metal complex with a substituted benzamidoxime (B57231) ligand, based on typical findings in the literature.
| Property | Observation | Information Gained |
| Elemental Analysis | Experimental %C, H, N values match calculated values. | Confirms the proposed stoichiometric formula (e.g., ML₂Cl₂). uomustansiriyah.edu.iq |
| Molar Conductivity | Low values in a solvent like DMSO or DMF. | Indicates a non-electrolytic nature, suggesting that anions (e.g., Cl⁻) are coordinated to the metal ion. biomedgrid.comunibas.it |
| Magnetic Susceptibility | Measured magnetic moment corresponds to a specific number of unpaired electrons. | Determines the spin state and provides insight into the geometry of the complex (e.g., octahedral vs. square planar). biomedgrid.com |
| FT-IR Spectroscopy | Shift in ν(C=N) and ν(N-O) bands; disappearance of ν(O-H) band; appearance of new ν(M-N) and ν(M-O) bands at lower frequencies. | Confirms coordination through the oxime nitrogen and oxygen atoms after deprotonation. researchgate.netmdpi.com |
| UV-Vis Spectroscopy | Appearance of new absorption bands compared to the free ligand, often assigned to ligand-to-metal charge transfer (LMCT) or d-d transitions. mdpi.com | Provides information about the electronic structure and coordination geometry of the metal center. acs.org |
| Thermal Analysis (TGA/DTA) | Shows stepwise decomposition, often indicating the loss of coordinated water molecules followed by the decomposition of the organic ligand. biomedgrid.com | Determines the thermal stability of the complex and confirms the presence of solvent molecules in the coordination sphere. |
Investigation of Coordination Modes and Geometric Configurations
The amidoxime functional group, -C(NH₂)=NOH, can engage in various coordination modes depending on the reaction conditions, the metal ion, and whether the ligand is neutral or deprotonated. researchgate.net Research has identified numerous distinct coordination patterns for amidoxime-based ligands. mdpi.com
The most common coordination mode for the deprotonated amidoximate anion is as a bidentate N,O-chelating ligand, forming a stable five-membered ring with the metal center. acs.org However, other modes are also possible, including acting as a monodentate ligand through the oxime nitrogen or bridging between two metal centers. researchgate.netresearchgate.net In some cases, particularly with multidentate ligands containing other donor sites, the amidoxime group can be part of a larger chelating framework, leading to η³-coordination involving the oximato oxygen and both the amido and amino nitrogens. nih.gov
The coordination number and the resulting geometric configuration of the complex are determined by the stoichiometry and the nature of the ligands and the central metal ion. libretexts.org For a metal ion coordinating with two bidentate amidoxime ligands and two monodentate ligands (like chloride or water), a coordination number of six is achieved, typically resulting in an octahedral geometry. uomustansiriyah.edu.iqbiomedgrid.com Complexes with a coordination number of four can adopt either a tetrahedral or a square planar geometry. libretexts.org The specific geometry influences the physical and chemical properties of the complex, including its magnetic and spectroscopic characteristics.
Electronic Structure and Bonding in this compound Metal Complexes
The bonding in metal-amidoxime complexes can be described using the principles of Lewis acid-base theory and molecular orbital theory. libretexts.orgyork.ac.uk The amidoxime ligand acts as a Lewis base, donating lone pairs of electrons from its nitrogen and/or oxygen atoms to the empty orbitals of the metal ion, which acts as a Lewis acid. libretexts.org This interaction forms coordinate covalent bonds.
The electronic structure of these complexes is a key determinant of their reactivity and properties. nih.gov The nature of the metal-ligand bond has both sigma (σ) and pi (π) character. The primary interaction is the formation of a σ-bond from the donation of ligand electron density to the metal. Computational studies, such as Density Functional Theory (DFT), on related systems like uranyl-amidoximate complexes have shown that the binding strength is directly related to the extent of electron donation from the ligand to the metal. researchgate.net The interaction is often very strong, leading to a significant withdrawal of electron density from the ligand by the metal ion. researchgate.netelsevierpure.com
Spectroscopic Probes for Metal-Ligand Interactions (e.g., NMR, EPR, X-ray Absorption)
A variety of advanced spectroscopic techniques are indispensable for probing the intricate details of metal-ligand interactions in complexes of this compound. walshmedicalmedia.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR is a powerful tool. ¹H NMR spectra can confirm the coordination of the ligand to the metal. A key indicator is often the disappearance of the acidic oxime hydroxyl (-OH) proton signal upon deprotonation and complexation. mdpi.com The chemical shifts of other protons on the ligand, particularly those near the coordination site, are also affected by the metal ion. nih.gov ¹³C NMR spectroscopy provides complementary information on the carbon skeleton of the ligand. researchgate.net Studies on related benzamidoxime complexes have used both ¹H and ¹³C NMR to determine the number of coordinated ligands and to study the kinetics of ligand exchange. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (also known as Electron Spin Resonance, ESR) is specifically used for studying complexes that are paramagnetic, i.e., those containing one or more unpaired electrons. srce.hr This applies to complexes with many transition metal ions, such as Cu(II), Mn(II), or high-spin Fe(III). EPR spectroscopy provides detailed information about the electronic environment of the unpaired electrons, including their spin state and interactions with neighboring atomic nuclei. researchgate.net This information is crucial for elucidating the electronic structure, understanding redox processes, and gaining insight into the geometry around the paramagnetic metal center. srce.hrresearchgate.net
X-ray Absorption Spectroscopy (XAS): XAS is an element-specific technique that can provide precise information about the local geometric and electronic structure around the absorbing metal atom. uiowa.edu It is particularly valuable because it can be applied to non-crystalline (amorphous or solution) samples. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES), which is sensitive to the oxidation state and coordination geometry of the metal, and Extended X-ray Absorption Fine Structure (EXAFS), which provides information on the type, number, and distance of neighboring atoms. nih.gov XAS and its related techniques are highly effective for quantifying the covalent nature of metal-ligand bonds and understanding the structural details of the coordination sphere. researchgate.netuiowa.edu
| Spectroscopic Technique | Information Provided |
| NMR (for diamagnetic complexes) | Confirms ligand coordination (e.g., loss of -OH proton signal), provides structural information through chemical shifts, and can be used for kinetic studies. researchgate.netmdpi.comnih.gov |
| EPR (for paramagnetic complexes) | Determines the spin state of the metal ion, provides information on the electronic structure, and characterizes the local environment of the unpaired electron. srce.hrresearchgate.net |
| XAS (XANES/EXAFS) | Reveals the metal's oxidation state and coordination geometry (XANES) and determines metal-ligand bond lengths and coordination numbers (EXAFS). uiowa.edunih.gov |
Emerging Research Areas and Future Perspectives for 2,4 Dichlorobenzamidoxime
Exploration of Novel Synthetic Pathways and Catalytic Systems
The synthesis of amidoximes, including 2,4-Dichlorobenzamidoxime, traditionally relies on the reaction of a nitrile with hydroxylamine (B1172632). rsc.orgnih.gov However, future research is focused on optimizing this process to enhance yield, reduce reaction times, and minimize byproducts, particularly the corresponding amide. rsc.org
Novel Pathways: One promising avenue is the development of one-pot synthesis methods that avoid the isolation of intermediate compounds. For instance, methods developed for N-substituted amidoximes, which proceed from carboxylic acids or acid chlorides via an in situ-formed amide intermediate, could be adapted for this compound. rsc.org Another innovative approach involves the conversion of primary nitroalkanes into amidoximes using organolithium or magnesium amides, offering an alternative route from different starting materials. nih.gov
Catalytic Systems: The exploration of advanced catalytic systems is critical for improving synthetic efficiency. While many traditional methods are performed without a catalyst, research into catalyzed reactions for related nitrogen-containing heterocycles, such as benzimidazoles and benzosultams, highlights the potential for innovation. ichem.mdnih.gov Future studies could investigate the use of various catalysts for the synthesis of this compound, as detailed in the table below.
| Catalyst Type | Potential Application in Amidoxime (B1450833) Synthesis | Rationale & Projected Outcome |
| Ionic Liquids | As solvents and catalysts in the nitrile-hydroxylamine reaction. | Can accelerate reaction rates and improve selectivity by minimizing amide byproduct formation, leading to a cleaner and more efficient process. rsc.org |
| Transition Metal Catalysts (e.g., Palladium, Rhodium) | For novel C-H activation or cross-coupling reactions to build the benzonitrile precursor or modify the amidoxime product. | Could enable the construction of complex amidoxime derivatives with high precision and regioselectivity, expanding the chemical space. nih.govresearchgate.net |
| Reusable Nano-catalysts (e.g., ZnFe₂O₄) | In one-pot condensation reactions leading to amidoxime precursors. | Offers advantages of environmental sustainability ("green chemistry"), easy separation, and potential for continuous flow processes. ichem.md |
| Photoredox Catalysis | For radical-mediated pathways to synthesize the amidoxime scaffold or its derivatives under mild, visible-light conditions. | Provides access to unique reaction pathways and functional group tolerance not achievable with traditional thermal methods. nih.gov |
The overarching goal is to develop robust, scalable, and environmentally benign synthetic protocols. A significant breakthrough would be the discovery of a catalytic system that allows for the direct and selective conversion of 2,4-dichlorobenzoyl chloride or 2,4-dichlorobenzoic acid to this compound in a single, high-yielding step.
Advanced Spectroscopic and Structural Characterization Techniques
Thorough characterization is fundamental to understanding the chemical nature of this compound. While standard techniques provide basic identification, advanced methods are required to elucidate subtle structural features and electronic properties, which are crucial for predicting reactivity and potential applications.
Spectroscopic Characterization: The identity and purity of this compound would be confirmed using a suite of spectroscopic techniques. Based on data from related amidoxime compounds, characteristic spectral signatures can be predicted. nih.gov
Nuclear Magnetic Resonance (NMR): ¹H NMR is expected to show distinct signals for the aromatic protons and the exchangeable protons of the -NH₂ and -NOH groups. ¹³C NMR would confirm the number of unique carbon environments, including the characteristic C=N carbon.
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H and O-H stretching in the 3200-3500 cm⁻¹ region, a strong C=N stretching vibration, and bands corresponding to the C-Cl and aromatic ring vibrations. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₇H₆Cl₂N₂O) by providing a highly accurate mass measurement. scbt.com
Structural Characterization: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement. This technique would provide precise bond lengths, bond angles, and information on intermolecular interactions, such as hydrogen bonding. For analogous compounds like 2,4-dichlorobenzaldehyde (B42875) 4-methylthiosemicarbazone, X-ray crystallography has confirmed molecular configuration and intermolecular hydrogen bonding patterns that form complex supramolecular structures. nih.gov A similar analysis for this compound would reveal its solid-state packing, which influences physical properties like melting point and solubility.
Predictive Computational Modeling for Design and Discovery
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful predictive capabilities that can guide experimental work, saving time and resources. For this compound, DFT calculations can provide deep insights into its electronic structure, reactivity, and spectroscopic properties before they are measured experimentally. scispace.com
Quantum Chemical Descriptors: Computational studies on analogous molecules, such as N-(2,4-Dichlorophenyl)benzamide and other substituted phenylacetamides, demonstrate the utility of these methods. scispace.comresearchgate.net Key parameters that would be calculated for this compound include:
Molecular Geometry: Optimization of the molecular structure to predict the most stable conformation, including bond lengths and angles.
Vibrational Frequencies: Calculation of theoretical IR and Raman spectra to aid in the assignment of experimental vibrational bands. researchgate.net
Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. scispace.com
Molecular Electrostatic Potential (MESP): Mapping the MESP surface reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical reactions. scispace.com
The table below summarizes key computational approaches and their potential applications for studying this compound.
| Computational Method | Property Calculated | Significance and Application |
| Density Functional Theory (DFT) | Optimized geometry, HOMO-LUMO gap, MESP, vibrational spectra. | Predicts molecular stability, reactivity hotspots, and spectroscopic signatures to guide synthesis and characterization. scispace.comresearchgate.net |
| Quantum Theory of Atoms in Molecules (QTAIM) | Atomic charges, bond critical points. | Provides a detailed understanding of the nature of chemical bonds and intramolecular interactions. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Electronic transitions, UV-Vis spectra. | Predicts the absorption spectrum and helps understand the photophysical properties of the molecule. |
| Molecular Dynamics (MD) Simulations | Conformational dynamics, solvent interactions, binding stability with target proteins. | Simulates the behavior of the molecule over time, useful for predicting its interaction with biological macromolecules or materials. scispace.com |
These computational tools are invaluable for designing new derivatives of this compound with tailored electronic or steric properties for specific applications, such as in materials science or medicinal chemistry.
Expanding the Scope of Mechanistic Organic Chemistry Studies
Understanding reaction mechanisms is crucial for controlling chemical transformations and designing rational synthetic routes. For this compound, mechanistic studies would focus on both its formation and its subsequent reactions.
The primary formation mechanism involves the nucleophilic addition of hydroxylamine to the carbon atom of the nitrile group in 2,4-dichlorobenzonitrile (B1293624). Theoretical and experimental studies have provided a detailed explanation of this pathway, including the potential for side-product formation. rsc.org Future research could use kinetic studies and computational modeling to precisely map the reaction coordinate for this compound synthesis, especially under various catalytic conditions, to identify the rate-determining step and transition state structures.
Beyond its synthesis, the reactivity of the amidoxime functional group itself is a rich area for mechanistic exploration. The amidoxime group can participate in various transformations, such as:
Cyclization Reactions: Amidoximes are key precursors for synthesizing five-membered heterocyclic rings like 1,2,4-oxadiazoles. researchgate.net A mechanistic study of the reaction between this compound and an acylating agent would elucidate the pathway of intramolecular cyclization.
O-Acylation and O-Alkylation: The hydroxyl group of the oxime is nucleophilic and can be functionalized. Mechanistic studies would clarify the regioselectivity of these reactions. researchgate.net
Redox Chemistry: The oxidation of amidoximes can lead to various products, and the amidoxime group can be reduced to an amidine. Understanding the mechanisms of these redox processes is vital, particularly for applications in medicinal chemistry where such transformations can occur in vivo. nih.gov
Interdisciplinary Approaches in Amidoxime Research and Beyond
The true potential of this compound will likely be realized through interdisciplinary research that leverages its unique chemical properties for specific applications. The amidoxime functional group is well-known for its strong ability to chelate metal ions, a property that has been extensively exploited in materials science.
Materials Science: A significant area of research is the functionalization of polymers and other materials with amidoxime groups for environmental remediation. nih.gov Porous materials (e.g., carbon felt, cellulose, hydrogels) modified with amidoximes have shown exceptional capacity for adsorbing heavy metals and rare earth elements from water. acs.orgnih.govresearchgate.net Future work could involve grafting this compound or a related polymer onto substrates to create novel adsorbents. The presence of chlorine atoms might modify the material's hydrophobicity and electronic properties, potentially enhancing its selectivity or stability.
Medicinal Chemistry: The benzamidoxime (B57231) scaffold is of interest in drug discovery. Amidoximes are often used as prodrugs for amidines, which are active pharmacophores. nih.gov Furthermore, the 2,4-dichloro substitution pattern is found in various biologically active molecules. For instance, the compound MGL-3196, which contains a dichlorinated phenyl ring, is a selective thyroid hormone receptor β agonist that has entered clinical trials for treating dyslipidemia. nih.gov This suggests that the 2,4-dichloro substitution is compatible with biological systems and can confer desirable properties. Future research could explore this compound as a scaffold for developing new therapeutic agents, leveraging its potential for modification and its ability to act as a prodrug or a metal-chelating agent in biological contexts.
Coordination Chemistry: The ability of the amidoxime group to coordinate with metal ions makes this compound an interesting ligand for creating novel metal-organic frameworks (MOFs) or coordination complexes. The electronic properties of these complexes would be tuned by the dichlorinated aromatic ring, potentially leading to new materials with interesting catalytic, magnetic, or optical properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-dichlorobenzamidoxime, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation of 2,4-dichlorobenzonitrile with hydroxylamine hydrochloride under reflux in ethanol/water (common for amidoximes). Alternatively, amidoximes can react with acid chlorides in pyridine to form derivatives like 1,2,4-oxadiazoles . Key variables include solvent choice (e.g., DMSO for high-temperature stability ), reaction time (e.g., 4–18 hours ), and catalyst (e.g., glacial acetic acid for Schiff base formation ). Yields vary: 65% for triazole derivatives under DMSO reflux , but lower yields may occur with steric hindrance or competing side reactions.
Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for dichloro groups ).
- FT-IR : Confirms amidoxime C=N-O stretch (~1650 cm⁻¹) and N-H bending (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₇H₅Cl₂N₂O at 218.9804 ).
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
Q. How should researchers handle waste containing this compound to comply with environmental regulations?
- Methodological Answer :
- Segregation : Separate halogenated organic waste from aqueous/organic solvents .
- Neutralization : Treat acidic/basic residues before disposal (e.g., NaOH for HCl byproducts).
- Documentation : Maintain logs for hazardous waste transfers to licensed treatment facilities .
Advanced Research Questions
Q. How can computational tools predict the biological activity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target receptors (e.g., cytochrome P450 for agrochemical activity ).
- QSAR Models : Train models with descriptors like logP, polar surface area, and Hammett constants (σ) for chlorine substituents .
- PubChem Data : Cross-reference bioactivity data (e.g., EC50 values) for structurally similar compounds .
Q. What strategies resolve contradictions in reported toxicity data for this compound?
- Methodological Answer :
- Meta-Analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like assay type (e.g., brine shrimp lethality vs. mammalian cell lines ) and exposure duration .
- Dose-Response Validation : Replicate conflicting studies under standardized conditions (e.g., 24-hour LC50 in Artemia salina ).
- Confounder Analysis : Adjust for impurities (e.g., residual DMSO ) or solvent effects in toxicity assays.
Q. How can structural modifications enhance the herbicidal activity of this compound?
- Methodological Answer :
- Functional Group Addition : Introduce electron-withdrawing groups (e.g., -CF₃) to improve binding to acetolactate synthase (ALS) .
- Heterocycle Formation : Synthesize 1,2,4-triazole or oxadiazole derivatives to increase metabolic stability .
- SAR Studies : Test substituent effects on in planta efficacy using leaf-disk assays .
Data Management & Reproducibility
Q. What frameworks ensure FAIR (Findable, Accessible, Interoperable, Reusable) data management for this compound research?
- Methodological Answer :
- Repositories : Deposit spectral data in Chemotion or nmrXiv .
- Metadata Standards : Use ISA-Tab for experimental workflows, including reaction conditions and instrument parameters .
- Version Control : Track synthetic protocols via electronic lab notebooks (ELNs) like LabArchives .
Experimental Design
Q. How to design a robust SAR study for this compound analogs?
- Methodological Answer :
- Library Design : Synthesize analogs with systematic substitutions (e.g., -Cl, -OCH₃, -NO₂) at positions 2, 4, and 6 .
- Control Groups : Include parent compound and commercial herbicides (e.g., 2,4-D) for baseline comparison .
- Multivariate Analysis : Apply PCA (Principal Component Analysis) to correlate structural features with bioactivity .
Cross-Disciplinary Applications
Q. What interdisciplinary approaches integrate this compound into material science?
- Methodological Answer :
- Coordination Polymers : React with transition metals (e.g., Cu²⁺) to form MOFs (Metal-Organic Frameworks) for catalytic applications .
- Thermal Stability Testing : Use TGA (Thermogravimetric Analysis) to assess decomposition profiles (>200°C for agrochemical formulations ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
